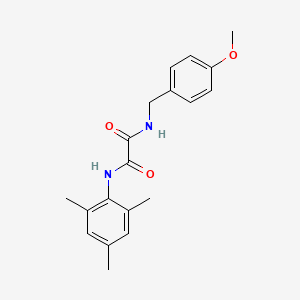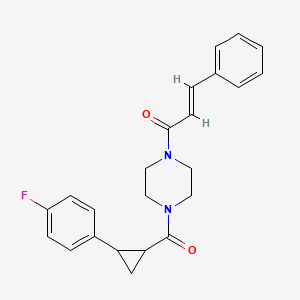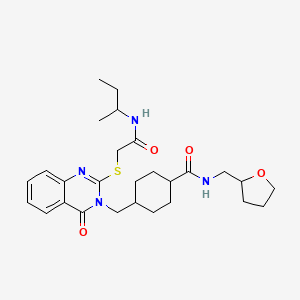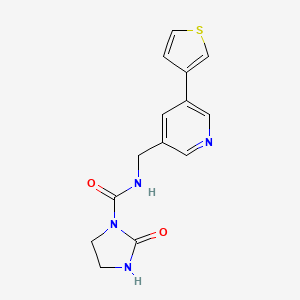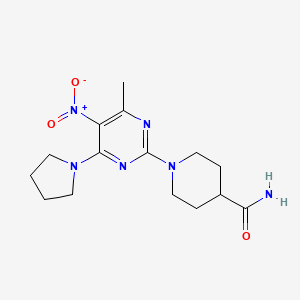
1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Scientific Research Applications
Antimicrobial and Anticancer Activities
Research has explored various derivatives of pyrimidines and piperidines for their potential in medicinal chemistry, particularly for their antimicrobial and anticancer properties. For example, studies have synthesized new derivatives and evaluated their efficacy in inhibiting angiogenesis, a process critical in cancer development, and their ability to interact with DNA, potentially offering pathways for anticancer therapies. Some derivatives have shown significant anti-angiogenic and DNA cleavage activities, hinting at their utility as anticancer agents by blocking blood vessel formation in tumors and affecting the DNA of cancer cells (Kambappa et al., 2017).
Another study presented an efficient microwave-assisted synthesis of 4H-pyran derivatives, which were evaluated for their anticancer activity against various human cancer cell lines. This research identified compounds with significant potency, underscoring the therapeutic potential of these derivatives in cancer treatment (Hadiyal et al., 2020).
Antidepressant and Nootropic Agents
Further research into pyrimidinone derivatives has explored their potential as central nervous system (CNS) active agents. Studies have synthesized Schiff's bases and azetidinones of isonicotinyl hydrazone, assessing their antidepressant and nootropic activities. These compounds have demonstrated dose-dependent effects, indicating their promise for therapeutic use in CNS disorders (Thomas et al., 2016).
Structural and Molecular Studies
Structural analysis of related compounds has contributed to understanding their potential interactions and mechanisms of action. For instance, a study on the hydrogen-bonded structures of certain pyrimidinone derivatives has elucidated their molecular arrangements, which could inform drug design and synthesis strategies (Orozco et al., 2009).
Drug Design and Leukemia Treatment
The synthesis and evaluation of novel compounds for their potential against chronic myeloid leukemia (CML) have been a focus area. These efforts aim to identify templates for drug design that could lead to effective treatments for CML, demonstrating the critical role of pyrimidinone and piperidine derivatives in advancing cancer therapy (Moreno-Fuquen et al., 2021).
properties
IUPAC Name |
1-(4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-10-12(21(23)24)14(19-6-2-3-7-19)18-15(17-10)20-8-4-11(5-9-20)13(16)22/h11H,2-9H2,1H3,(H2,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSQRAHEJBMMGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)N3CCCC3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,4-trifluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butanamide](/img/structure/B2376688.png)


![2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2376693.png)
![N-(2-methoxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2376694.png)
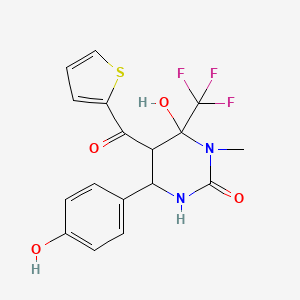
![2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile](/img/structure/B2376698.png)
![2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2376699.png)
![5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2376700.png)
